molecular formula C13H20N2O6 B613732 Boc-aib-osu CAS No. 104055-39-2

Boc-aib-osu

Cat. No.: B613732
CAS No.: 104055-39-2
M. Wt: 300.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester, commonly known as Boc-aib-osu, is a chemical compound used primarily in peptide synthesis. It is a derivative of α-aminoisobutyric acid, which is an important building block in medicinal chemistry. The compound is known for its role in protecting amino groups during peptide synthesis, making it a valuable reagent in the field of organic chemistry .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Boc-aib-osu involve the formation of helical structures in peptides. These structures are formed through various supramolecular non-covalent interactions . The formation of these structures has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

Pharmacokinetics

. This suggests that this compound may have good bioavailability due to its solubility properties.

Result of Action

The result of this compound’s action is the formation of helical structures in peptides. These structures have potential applications in various fields, including nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of moderate- and high-polar organic solvents . These solvents improve the solubility of the compound, thereby enhancing its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester typically involves the reaction of Boc-α-aminoisobutyric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester are typically peptides with protected amino groups. These intermediates are crucial for further synthetic steps in peptide synthesis .

Scientific Research Applications

Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester is unique due to its mild reaction conditions and high efficiency in protecting amino groups. Unlike other protecting groups, it can be easily removed under mild acidic conditions, making it highly versatile in peptide synthesis .

Properties

IUPAC Name

sulfo 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO7S/c1-8(2,3)16-7(12)10-9(4,5)6(11)17-18(13,14)15/h1-5H3,(H,10,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOCPCPAMXLHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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